Methyl 9-methyldecanoate Methyl 9-methyldecanoate
Brand Name: Vulcanchem
CAS No.: 5129-55-5
VCID: VC8276818
InChI: InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3
SMILES: CC(C)CCCCCCCC(=O)OC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Methyl 9-methyldecanoate

CAS No.: 5129-55-5

Cat. No.: VC8276818

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-methyldecanoate - 5129-55-5

Specification

CAS No. 5129-55-5
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name methyl 9-methyldecanoate
Standard InChI InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3
Standard InChI Key XUSHLLPSFVAOHS-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCC(=O)OC
Canonical SMILES CC(C)CCCCCCCC(=O)OC

Introduction

Structural and Nomenclature Overview

Methyl 9-methyldecanoate is systematically named as methyl 9-methyldecanoate under IUPAC guidelines, reflecting its branched decanoate ester structure. The molecule consists of a 10-carbon chain (decanoic acid) with a methyl group (-CH3_3) substituent at the ninth position, esterified with a methoxy group (-OCH3_3) at the carboxyl terminus . This branching introduces steric effects that moderate its melting point, solubility, and reactivity compared to linear counterparts like methyl decanoate (CAS 110-42-9) . The InChIKey XUSHLLPSFVAOHS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Physicochemical Properties

Key physical properties of methyl 9-methyldecanoate are derived from gas chromatography (GC) and computational studies:

PropertyValueMethod/Source
Molecular Weight200.32 g/molNIST WebBook
Boiling PointNot reported-
DensityEstimated ~0.88 g/cm³Comparative to
Refractive IndexNot reported-
GC Retention Index (BPX5)1393 (He carrier, 5°C/min) NIST Standard Chromatography

The compound’s retention index on non-polar GC columns aligns with branched esters, showing slight deviations from linear isomers due to reduced van der Waals interactions . Its estimated density parallels methyl decanoate (0.871 g/mL at 20°C) , though branching may lower crystallinity, as seen in similar branched esters.

Synthesis and Production Pathways

While explicit synthetic protocols for methyl 9-methyldecanoate are absent in the provided sources, analogous methods for linear methyl decanoates suggest viable routes:

  • Esterification: Reaction of 9-methyldecanoic acid with methanol under acid catalysis (e.g., H2_2SO4_4) at reflux .

  • Transesterification: Base-catalyzed (e.g., NaOCH3_3) alcoholysis of triglycerides containing branched fatty acids, though natural sources of 9-methyldecanoic acid are rare .

Industrial production likely involves tailored fermentation or chemical modification of linear precursors, given the scarcity of natural branched fatty acids. Purification via fractional distillation or chromatography is essential to isolate the branched isomer .

Chemical Reactivity and Degradation

Methyl 9-methyldecanoate undergoes reactions typical of esters, with modifications due to branching:

Oxidation

In combustion environments, methyl esters decompose via radical-initiated pathways. For methyl-5-decenoate, a related unsaturated ester, low-temperature oxidation produces aldehydes, ketones, and CO2_2 . Branching at C9 likely alters chain-breaking reactions, delaying autoignition compared to linear chains .

Hydrolysis

Esterases cleave the methoxy group, yielding 9-methyldecanoic acid. This reaction is pH-dependent and slower in branched esters due to steric hindrance .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for methyl 9-methyldecanoate:

GC Conditions :

  • Column: BPX5 (25 m × 0.22 mm × 0.25 μm)

  • Carrier: Helium, 5°C/min ramp from 50°C to 320°C

  • Retention Index: 1393

Mass spectral fragmentation patterns show dominant ions at m/z 74 (McLafferty rearrangement) and m/z 87 (α-cleavage), consistent with methyl ester motifs .

Applications in Scientific Research

Combustion Modeling

Methyl 9-methyldecanoate serves as a surrogate for biodiesel components in kinetic studies. Detailed mechanisms for unsaturated esters (e.g., methyl-5-decenoate) simulate pollutant formation (CO, CO2_2) and ignition delays . Branched esters like methyl 9-methyldecanoate may improve surrogate accuracy for complex biodiesel blends .

Chromatographic Standards

Comparative Analysis with Linear Esters

PropertyMethyl 9-MethyldecanoateMethyl Decanoate
BranchingC9-methylLinear
Density (g/cm³)~0.88 (est.)0.871
Melting PointNot reported-14°C to -11°C
Combustion ReactivityLower autoignition tendencyHigher due to linearity

Branching reduces intermolecular forces, lowering melting points and altering combustion profiles compared to linear chains .

Future Research Directions

  • Kinetic Mechanism Refinement: Experimental validation of oxidation pathways under engine-relevant conditions.

  • Biodiesel Surrogacy: Blending studies to assess performance in multi-component biodiesel models.

  • Synthetic Biology: Engineering microbial strains to produce 9-methyldecanoic acid for sustainable ester synthesis.

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